N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Description

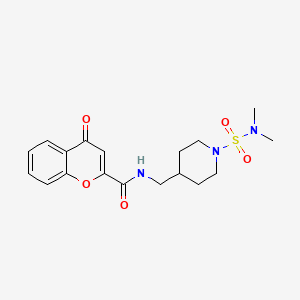

This compound features a 4-oxo-4H-chromene-2-carboxamide core linked via a methyl group to a piperidin-4-yl moiety substituted with an N,N-dimethylsulfamoyl group. The dimethylsulfamoyl group introduces strong electron-withdrawing properties, which may enhance metabolic stability or influence binding interactions compared to simpler substituents .

Properties

IUPAC Name |

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5S/c1-20(2)27(24,25)21-9-7-13(8-10-21)12-19-18(23)17-11-15(22)14-5-3-4-6-16(14)26-17/h3-6,11,13H,7-10,12H2,1-2H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUJOBHOPLHMSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has attracted attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Piperidine Ring : Contributes to the pharmacological properties.

- Dimethylsulfamoyl Group : Enhances interaction with biological targets.

- Chromene Moiety : Implicated in various biological activities.

The IUPAC name for this compound is this compound, with the chemical formula .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or modulator of these targets, leading to alterations in cellular signaling pathways. The exact mechanism depends on the specific application and biological system being studied.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activities, including:

- Acetylcholinesterase Inhibition : This compound has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which can protect cells from oxidative stress. This property is crucial for preventing cellular damage and has implications in aging and various diseases.

- Antiproliferative Effects : In cancer research, compounds similar to this one have been evaluated for their ability to inhibit cell proliferation. For instance, studies have reported that related chromene derivatives exhibit significant antiproliferative effects against various cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

- A study on a similar chromene derivative reported an IC50 value of 52 nM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Chromene Derivative | MCF-7 | 52 |

| Chromene Derivative | MDA-MB-231 | 74 |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Chromene Carboxamide Derivatives with Piperidine Substituents

N-(1-Benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide (4h)

- Structural Features : Shares the chromene carboxamide core but substitutes the dimethylsulfamoyl group with a benzylpiperidine moiety.

- Synthesis : Synthesized in 78% yield via coupling of 1-benzylpiperidin-4-amine with the chromene intermediate, highlighting efficient amide bond formation .

N-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-methyl-4-oxo-4H-chromene-3-carboxamide (5d)

- Structural Features : Contains an ethyl spacer between the piperidine and chromene carboxamide, with an additional methyl group on the chromene ring.

- Impact of Modifications : The ethyl linker may improve conformational flexibility, while the methyl group could sterically hinder interactions with target sites .

Piperidine Sulfonamide/Sulfamoyl Derivatives

N-{2-[(4-Ethylpiperazin-1-yl)sulfonyl]ethyl}-4-oxo-4H-chromene-2-carboxamide Hydrochloride

- Structural Features : Replaces the dimethylsulfamoyl group with a 4-ethylpiperazinyl sulfonyl moiety.

- The ethyl group may reduce metabolic degradation compared to dimethyl substituents .

AB13878: 1-(Methylsulfonyl)-N-(piperidin-1-yl)piperidine-4-carboxamide

Fentanyl-Related Piperidine Carboxamides

While structurally distinct, fentanyl analogs (e.g., N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) demonstrate the pharmacological significance of piperidine carboxamides.

Comparative Data Table

Research Implications and Limitations

- Structural Insights : The dimethylsulfamoyl group in the target compound may confer superior metabolic stability over benzyl or ethylpiperazinyl analogs, though experimental validation is needed.

- Synthetic Challenges : highlights the use of RuPhos catalysts and LC-MS for purification in related compounds, suggesting similar methodologies could optimize the target’s synthesis .

- Data Gaps: No biological activity or pharmacokinetic data for the target compound are provided in the evidence, limiting functional comparisons.

Q & A

What are the critical factors in designing a multi-step synthesis protocol for this compound to optimize yield and purity?

The synthesis of this compound requires meticulous control of reaction conditions, including temperature, solvent polarity, and catalyst selection. For instance, polar aprotic solvents like DMF may enhance nucleophilic substitution efficiency in sulfamoyl group incorporation, while maintaining temperatures below 60°C prevents undesired side reactions. Post-synthesis purification via preparative HPLC or flash chromatography is essential to achieve >95% purity. Analytical validation using -NMR and -NMR ensures structural fidelity, while mass spectrometry confirms molecular weight .

How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies in biological data (e.g., IC values in kinase inhibition assays) may arise from differences in assay conditions (pH, temperature) or cellular models. To address this:

- Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays).

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Validate target engagement via siRNA knockdown or CRISPR-Cas9 gene editing to confirm on-target effects .

Which advanced analytical techniques are most reliable for characterizing this compound’s stability under physiological conditions?

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular integrity post-incubation in simulated biological fluids (e.g., PBS at pH 7.4).

- LC-MS/MS : Monitors degradation products over time, identifying hydrolytic or oxidative metabolites.

- DSC (Differential Scanning Calorimetry) : Assesses thermal stability and polymorphism, critical for formulation studies .

What methodologies are recommended for elucidating the compound’s mechanism of action in cancer cell lines?

- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes after treatment.

- Proteomic Analysis : SILAC labeling to quantify changes in protein phosphorylation (e.g., MAPK/ERK pathways).

- Chemical Proteomics : Use biotinylated analogs for pull-down assays to identify binding partners.

- In Vivo Validation : PDX models to correlate target modulation with tumor regression .

How should researchers optimize reaction conditions to mitigate low yields during the piperidine-sulfamoyl coupling step?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) vs. copper-mediated Ullmann couplings.

- Solvent Optimization : Compare DMF (high polarity) with THF or dioxane for better solubility.

- Temperature Gradients : Perform reactions at 50–80°C to balance reaction rate and byproduct formation.

- Additive Use : Include DMAP or KCO to enhance nucleophilicity of the sulfamoyl group .

What strategies are effective for assessing the compound’s selectivity profile against off-target kinases?

- Kinase Panel Screening : Utilize commercial panels (e.g., Eurofins KinaseProfiler) covering >400 kinases.

- Structural Docking : Compare binding poses in homology models (e.g., using AutoDock Vina) to predict off-target interactions.

- Cellular Thermal Shift Assay (CETSA) : Quantify thermal stabilization of unintended kinase targets .

How can researchers address poor aqueous solubility during preclinical pharmacokinetic studies?

- Salt Formation : Synthesize hydrochloride or mesylate salts to enhance solubility.

- Nanoparticle Formulation : Use PEG-PLGA nanoparticles for sustained release.

- Co-Solvent Systems : Employ cyclodextrin complexes or ethanol/Cremophor EL mixtures in dosing solutions .

What experimental approaches validate the compound’s metabolic stability in hepatic microsomes?

- In Vitro Incubation : Incubate with human liver microsomes (HLM) and NADPH, followed by LC-MS analysis of parent compound depletion.

- CYP Inhibition Assays : Test against CYP3A4, 2D6, and 2C9 isoforms to predict drug-drug interactions.

- Metabolite ID : Use HRMS/MS to characterize Phase I/II metabolites .

How should contradictory cytotoxicity data between 2D vs. 3D cell culture models be interpreted?

- 3D Spheroid Penetration : Assess compound diffusion via fluorescence tagging and confocal microscopy.

- Microenvironmental Factors : Measure hypoxia (pimonidazole staining) and nutrient gradients in 3D models.

- ECM Interaction Studies : Evaluate binding to collagen/fibronectin via surface plasmon resonance (SPR) .

What computational methods are robust for predicting SAR of derivatives targeting enzyme inhibition?

- QSAR Modeling : Use Schrödinger’s QikProp to correlate substituent hydrophobicity (ClogP) with activity.

- Free Energy Perturbation (FEP) : Calculate ΔΔG for piperidine ring modifications using Desmond.

- ADMET Prediction : Employ SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.